1-(3,5-Dibromophenyl)-2,2,2-trifluoroethanone
Description
1-(3,5-Dibromophenyl)-2,2,2-trifluoroethanone is a fluorinated aromatic ketone with the molecular formula C₈H₃Br₂F₃O and a molecular weight of 346.92 g/mol. The compound features a trifluoroacetyl group attached to a 3,5-dibromophenyl ring, which confers strong electron-withdrawing effects and influences reactivity in synthetic pathways (e.g., nucleophilic substitutions or coupling reactions) .
Key properties inferred from similar compounds include:
- Boiling point: ~265°C (analogous to the dichloro derivative) .
- Density: ~1.5 g/cm³ (based on dichloro analog data) .
- Synthesis: Likely involves Grignard reactions or Friedel-Crafts acylation, as seen in the preparation of 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone using ethyl trifluoroacetate and 3,5-dichlorobromobenzene .
Properties
CAS No. |
1190865-42-9 |
|---|---|
Molecular Formula |
C8H3Br2F3O |
Molecular Weight |
331.91 g/mol |
IUPAC Name |
1-(3,5-dibromophenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H3Br2F3O/c9-5-1-4(2-6(10)3-5)7(14)8(11,12)13/h1-3H |
InChI Key |
ZNBTWCALOYMPHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)C(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3,5-Dibromophenyl)-2,2,2-trifluoroethanone typically involves the reaction of 3,5-dibromobenzoyl chloride with trifluoroacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
1-(3,5-Dibromophenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethyl sulfoxide (DMSO). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,5-Dibromophenyl)-2,2,2-trifluoroethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3,5-Dibromophenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, its derivatives have been shown to inhibit mitochondrial thioredoxin reductase, resulting in the accumulation of reactive oxygen species and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes critical differences between 1-(3,5-Dibromophenyl)-2,2,2-trifluoroethanone and its structural analogs:
Key Comparative Insights :
Electronic Effects: Bromine and chlorine substituents enhance electron-withdrawing effects compared to fluorine, making the dibromo and dichloro derivatives more reactive in electrophilic substitutions. Fluorine’s high electronegativity in the difluoro derivative enhances metabolic stability in drug design, a property leveraged in fluorinated pharmaceuticals .
Synthetic Utility :
- The dichloro derivative is widely used in agrochemical synthesis due to its balanced reactivity and commercial availability .
- The tert-butyl analog demonstrates strong binding to acetylcholinesterase, attributed to hydrophobic interactions with the enzyme’s active site .
Physical Properties: Bromine’s higher molecular weight increases the compound’s density and melting/boiling points compared to chlorine or fluorine analogs . The trifluoroacetyl group in all analogs reduces solubility in polar solvents, necessitating non-aqueous reaction conditions .
Biological Activity
1-(3,5-Dibromophenyl)-2,2,2-trifluoroethanone is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis methods, and biological effects based on current research findings.
- Molecular Formula : C9H5Br2F3O
- Molecular Weight : 319.95 g/mol
- CAS Number : Not specified
The compound features a dibromophenyl group and a trifluoroethanone moiety, which contribute to its unique reactivity profile and biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of 3,5-dibromobenzoyl chloride with trifluoroacetic acid in the presence of a catalyst. This method is optimized for yield and purity. In industrial applications, continuous flow synthesis methods may be utilized to enhance scalability and safety while ensuring consistent product quality.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits antimicrobial and anticancer properties. The compound's mechanism of action may involve interactions with specific molecular targets, potentially inhibiting certain enzymes or receptors related to disease pathways.
Antimicrobial Activity
Research has suggested that this compound possesses antimicrobial properties. It may inhibit the growth of various bacterial strains through mechanisms that are yet to be fully elucidated. Further studies are required to quantify its efficacy against specific pathogens.
Anticancer Properties
The compound has shown promise in inducing apoptosis in cancer cells. It appears to activate caspase pathways that lead to programmed cell death. Understanding these interactions is crucial for exploring its potential therapeutic applications in oncology.
The exact mechanism by which this compound exerts its biological effects involves binding to specific proteins or enzymes. This interaction may modulate their activity and influence various cellular processes:
- Caspase Activation : Induction of apoptosis through caspase pathway activation.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in disease progression.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is presented below:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone | 130336-16-2 | Contains chlorine instead of bromine; different reactivity profile |
| 1-(4-Bromophenyl)-2,2,2-trifluoroethanone | 244229-34-3 | Substituted at a different position on the phenyl ring |
| 1-(3-Fluorophenyl)-2,2,2-trifluoroethanone | Not available | Contains only one fluorine on the phenyl ring; differing electronic properties |
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of this compound:
- A study indicated that treatment with this compound led to significant reductions in tumor cell viability in vitro.
- Another investigation highlighted its potential as an antibacterial agent against Gram-positive bacteria.
These findings suggest a need for further exploration into its pharmacological applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
